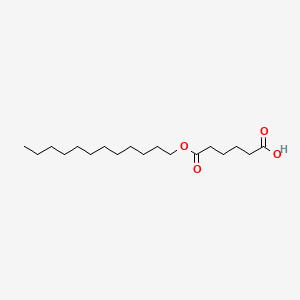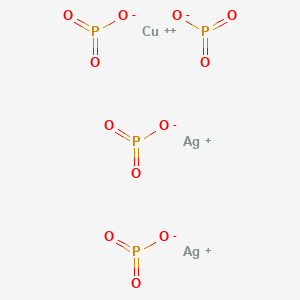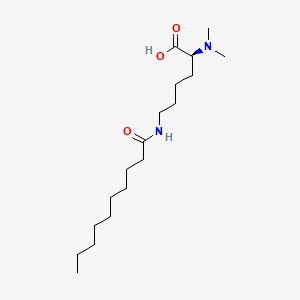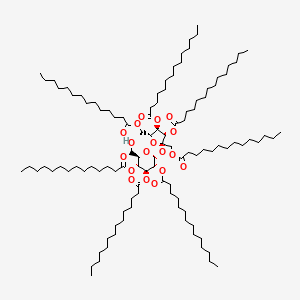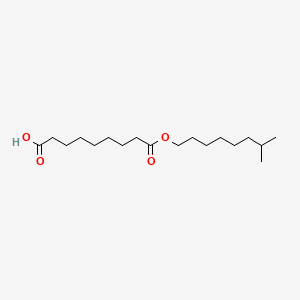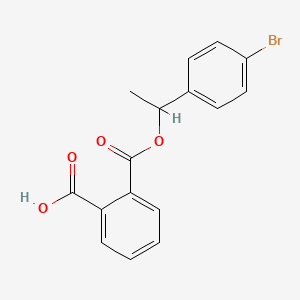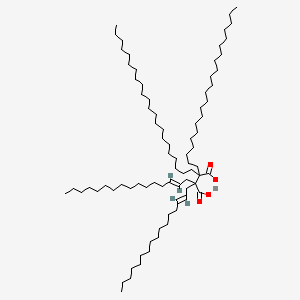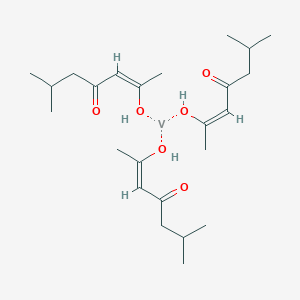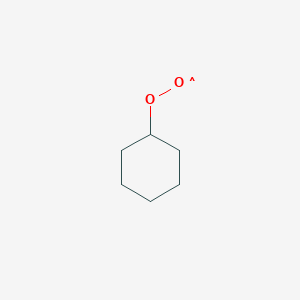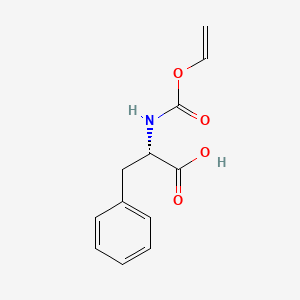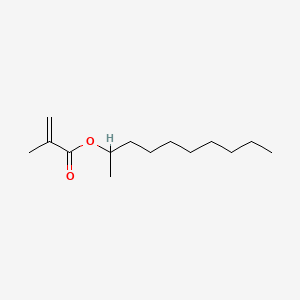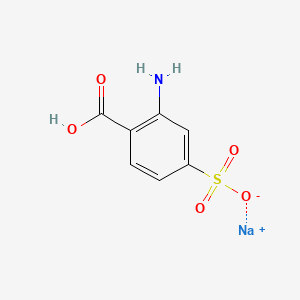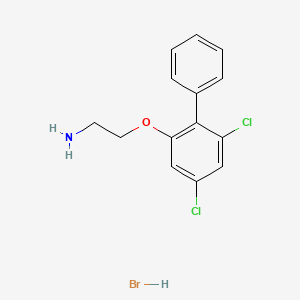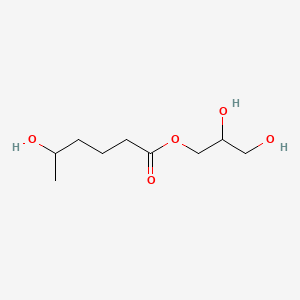
5-Hydroxyhexanoic acid, monoester with glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-propylsulfanyl-propane can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromopropane with sodium sulfide in an organic solvent such as ethanol. The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 1-propylsulfanyl-propane may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-propylsulfanyl-propane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the thioether form using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfur atom is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium halides or amines in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated or aminated derivatives of 1-propylsulfanyl-propane.
Scientific Research Applications
1-propylsulfanyl-propane has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 1-propylsulfanyl-propane involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form bonds with other elements, facilitating various chemical reactions. In biological systems, the compound may interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-tetraazole-5-thiol: Another sulfur-containing compound with similar reactivity.
Cyclohexyl bromide: Shares similar substitution reaction pathways.
Phenyl benzoate: Used in similar synthetic applications.
Uniqueness
1-propylsulfanyl-propane is unique due to its specific molecular structure, which allows for a wide range of chemical reactions and applications. Its versatility in both synthetic and industrial processes makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
26446-34-4 |
|---|---|
Molecular Formula |
C9H18O5 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 5-hydroxyhexanoate |
InChI |
InChI=1S/C9H18O5/c1-7(11)3-2-4-9(13)14-6-8(12)5-10/h7-8,10-12H,2-6H2,1H3 |
InChI Key |
PQPZSAGIVPEUIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)OCC(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


